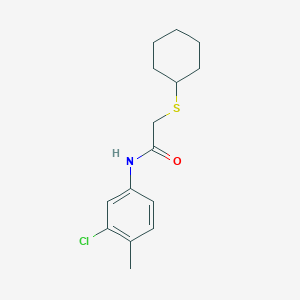
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate, also known as EF24, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EF24 is a derivative of curcumin, a natural compound found in turmeric, and has been shown to possess a range of biochemical and physiological effects. In We will also discuss future directions for research on EF24.
作用机制
The mechanism of action of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways within cells. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to inhibit the Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of cancer cells. It has also been shown to possess antioxidant properties, which may play a role in its anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate for lab experiments is its specificity for cancer cells. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to induce apoptosis in cancer cells while leaving normal cells unharmed. This makes it a potential candidate for the development of new cancer therapies.
One of the limitations of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate for lab experiments is its low yield from the synthesis method. The overall yield of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate from the synthesis method described earlier is around 20%. This may limit its availability for use in lab experiments.
未来方向
There are several future directions for research on Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. One area of research is in the development of new cancer therapies. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has shown promise as a potential candidate for the development of new cancer therapies due to its specificity for cancer cells.
Another area of research is in the development of new anti-inflammatory drugs. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to possess anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Finally, there is a need for further research into the mechanism of action of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. While its mechanism of action is not fully understood, further research may help to elucidate its potential applications in scientific research.
合成方法
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate can be synthesized through a multistep process starting with the reaction of 2-methyl-5-nitroaniline with ethyl acetoacetate to form 2-methyl-5-nitrophenylacetoacetate. This intermediate is then reduced to 2-methyl-5-aminophenylacetoacetate, which is subsequently reacted with 3-trifluoromethyl-4-chloroaniline to form Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. The overall yield of Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate from this synthesis method is around 20%.
科学研究应用
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to possess a range of potential applications in scientific research. One of the most promising areas of research is in cancer treatment. Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for the development of new cancer therapies.
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has also been shown to possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammatory diseases such as arthritis and asthma. This makes Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate a potential candidate for the development of new anti-inflammatory drugs.
属性
产品名称 |
Ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate |
|---|---|
分子式 |
C20H17F3N2O3 |
分子量 |
390.4 g/mol |
IUPAC 名称 |
ethyl 4-(2-hydroxy-5-methylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H17F3N2O3/c1-3-28-19(27)13-10-24-18-12(5-4-6-14(18)20(21,22)23)17(13)25-15-9-11(2)7-8-16(15)26/h4-10,26H,3H2,1-2H3,(H,24,25) |
InChI 键 |
ZAJLFYZKPAAGST-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C)O)C=CC=C2C(F)(F)F |
规范 SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=CC(=C3)C)O)C=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B255379.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)
![7-[3-(2,6-Dimethylmorpholin-4-yl)-2-hydroxypropoxy]-3-(3,5-dimethylphenoxy)chromen-4-one](/img/structure/B255383.png)
![8-(trifluoromethyl)-2,3-dihydro-1H-[1,4]oxazepino[6,5-c]quinolin-5-one](/img/structure/B255384.png)

![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)


![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)


